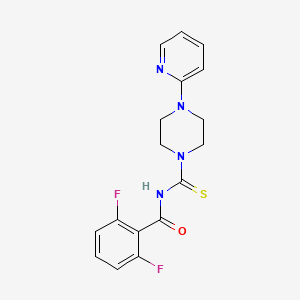

2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide is a synthetic organic compound with the molecular formula C17H16F2N4OS. This compound is characterized by the presence of fluorine atoms at the 2 and 6 positions of the benzamide ring, a pyridin-2-ylpiperazine moiety, and a carbothioyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide typically involves multiple steps:

-

Formation of the Piperazine Derivative: : The synthesis begins with the preparation of the pyridin-2-ylpiperazine intermediate. This can be achieved by reacting pyridine-2-carboxylic acid with piperazine under suitable conditions, often involving a dehydrating agent like thionyl chloride.

-

Introduction of the Carbothioyl Group: : The next step involves the introduction of the carbothioyl group. This can be done by reacting the piperazine derivative with a thiocarbonyl reagent such as carbon disulfide in the presence of a base like potassium hydroxide.

-

Fluorination of the Benzamide Ring: : The final step is the fluorination of the benzamide ring. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent under controlled conditions to introduce fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

-

Reduction: : Reduction reactions can target the carbothioyl group, converting it to a thiol or thioether under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

Oxidation: N-oxide derivatives of the piperazine ring.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Research indicates that derivatives of benzamide compounds, including those similar to 2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide, have shown significant anticancer properties. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study:

A study examining similar compounds demonstrated that they effectively inhibit cancer cell growth through apoptosis induction and cell cycle arrest. The efficacy was measured using various cancer cell lines, showing promising results in vitro .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Research on related pyridine derivatives has indicated their ability to inhibit c-Abl kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease.

Case Study:

In a study involving 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives, compounds were designed to enhance blood-brain barrier permeability while exhibiting lower cytotoxicity compared to existing drugs like nilotinib. This highlights the potential of similar structures like this compound for treating neurological conditions .

Synthesis and Characterization

The synthesis of this compound involves multiple steps:

- Formation of the Piperazine Ring : The initial step involves synthesizing the piperazine derivative.

- Fluorination : Selective introduction of fluorine atoms at the 2 and 6 positions of the benzamide.

- Thioamide Formation : Coupling with thioamide groups to enhance biological activity.

Each step requires precise control over reaction conditions to ensure high yield and purity.

Applications in Drug Development

The compound's diverse biological activities make it a valuable candidate in drug development:

- Targeting Cancer Pathways : Its ability to inhibit specific enzymes involved in tumor growth positions it as a potential therapeutic agent.

- Neurodegenerative Disease Treatment : With its neuroprotective properties, it could serve as a lead compound for developing treatments for diseases like Alzheimer's and Parkinson's.

Wirkmechanismus

The exact mechanism of action of 2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide depends on its specific application. In the context of its anti-tubercular activity, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways. The fluorine atoms and the carbothioyl group may play crucial roles in enhancing the compound’s binding affinity and specificity to its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Difluorobenzamide: Lacks the piperazine and pyridine moieties, resulting in different chemical and biological properties.

N-(4-Pyridin-2-ylpiperazine-1-carbothioyl)benzamide: Similar structure but without the fluorine atoms, which may affect its reactivity and biological activity.

Fluoropyridines: Compounds like 2-fluoropyridine and 2,6-difluoropyridine share the fluorinated pyridine ring but differ in the rest of the structure.

Uniqueness

2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide is unique due to the combination of fluorine atoms, a piperazine ring, and a carbothioyl group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler or less functionalized analogs.

Biologische Aktivität

2,6-Difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized by reacting 2,6-difluorobenzoyl chloride with 4-pyridin-2-ylpiperazine in the presence of a base, followed by thiocarbonylation to introduce the carbothioyl group. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure.

Antitubercular Activity

Recent studies have evaluated the antitubercular properties of similar compounds in the benzamide class. For instance, a series of substituted benzamides exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against tuberculosis.

Inhibition of Monoamine Oxidase (MAO)

Compounds with piperazine moieties have been investigated for their inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. A related piperazine derivative demonstrated potent MAO-B inhibition with an IC50 value of 0.013 µM . This suggests that this compound may also exhibit similar neuroprotective properties.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies on similar benzamide derivatives showed varying degrees of cytotoxicity against human cell lines. For instance, certain derivatives were found to be non-toxic at low concentrations (up to 20 µM), indicating a favorable safety profile .

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : By inhibiting key enzymes such as MAO, it could modulate neurotransmitter levels, potentially aiding in neurodegenerative conditions.

- Antimicrobial Activity : Its structural components may enhance membrane permeability or interfere with bacterial metabolic pathways.

- Cell Signaling Modulation : Interaction with various cellular receptors could alter signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Research has highlighted several case studies involving derivatives of benzamides and piperazines:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antitubercular | 1.35 - 2.18 | |

| Compound B | MAO-B Inhibitor | 0.013 | |

| Compound C | Cytotoxicity (HEK-293) | Non-toxic at <20 |

These findings suggest that compounds structurally related to this compound possess significant biological activities that warrant further investigation.

Eigenschaften

IUPAC Name |

2,6-difluoro-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4OS/c18-12-4-3-5-13(19)15(12)16(24)21-17(25)23-10-8-22(9-11-23)14-6-1-2-7-20-14/h1-7H,8-11H2,(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSNHDLUQNXNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=S)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.